PAC1R antagonist 1
Beschreibung
Early Discoveries and Peptide-Based Antagonists
The exploration of PAC1 receptor antagonism began with studies on pituitary adenylate cyclase-activating polypeptide (PACAP), a neuropeptide implicated in migraine, neuropathic pain, and inflammatory responses. Initial research focused on peptide-derived antagonists, such as maxadilan, a selective PAC1 receptor agonist isolated from sand fly saliva. While maxadilan facilitated early pharmacodynamic studies, its utility as a therapeutic agent was limited by peptide instability and poor bioavailability.
Transition to Small-Molecule Antagonists
The development of small-molecule PAC1 receptor antagonists marked a turning point. In 2018, PA-8, a novel antagonist discovered via in silico screening, demonstrated efficacy in rodent models of neuropathic pain. This breakthrough highlighted the feasibility of non-peptide antagonists and spurred further optimization efforts. PAC1 Receptor Antagonist 1, structurally distinct from PA-8, emerged from subsequent structure-activity relationship studies aimed at improving metabolic stability and blood-brain barrier penetration.
Key Milestones in PAC1 Receptor Antagonist Development
Biological Significance of PACAP-PAC1 Receptor Signaling Pathways
Neurological Implications: Migraine and Pain
PACAP-PAC1 receptor signaling activates adenylyl cyclase, increasing cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activity, which opens ATP-sensitive potassium (KATP) channels on vascular smooth muscle cells. This cascade induces vasodilation, a hallmark of migraine pathophysiology. PAC1 Receptor Antagonist 1 inhibits this pathway, potentially aborting migraine attacks resistant to calcitonin gene-related peptide (CGRP) antagonists.
In neuropathic pain models, PACAP-PAC1 receptor activation induces mechanical allodynia via extracellular signal-regulated kinase (ERK) phosphorylation in dorsal root ganglia. PAC1 Receptor Antagonist 1 suppresses ERK activation, offering a mechanistic basis for its analgesic properties.
Immunomodulatory Roles
PAC1 receptor activation attenuates lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) production, a cytokine central to septic shock. PAC1 receptor knockout mice exhibit exaggerated IL-6 responses and increased mortality during endotoxemia, underscoring the receptor's anti-inflammatory role. PAC1 Receptor Antagonist 1 may paradoxically modulate inflammation by fine-tuning PACAP-mediated immune responses, though this requires further investigation.
PACAP-PAC1 Receptor Signaling Pathways
| Pathway Component | Biological Effect | Disease Relevance |
|---|---|---|
| cAMP-PKA-KATP | Vasodilation | Migraine |
| ERK phosphorylation | Neuronal sensitization | Neuropathic pain |
| IL-6 suppression | Anti-inflammation | Septic shock |
Rationale for Developing PAC1 Receptor Antagonist 1
Unmet Therapeutic Needs
Existing therapies for migraine and neuropathic pain, such as CGRP antagonists and gabapentinoids, exhibit limited efficacy in subsets of patients. PAC1 Receptor Antagonist 1 targets alternative pathways, offering a complementary mechanism for treatment-resistant cases.
Advantages Over Peptide Antagonists
Small-molecule antagonists like PAC1 Receptor Antagonist 1 address the pharmacokinetic limitations of peptide-based agents. Enhanced oral bioavailability and prolonged half-life enable sustained receptor occupancy, critical for chronic conditions.
Biomarker-Driven Development
The intradermal maxadilan model, which quantifies PAC1 receptor-mediated dermal blood flow changes, provides a robust pharmacodynamic biomarker for early clinical trials. This tool facilitates dose optimization and proof-of-concept studies, accelerating the translational pipeline for PAC1 Receptor Antagonist 1.
Eigenschaften
CAS-Nummer |
2305204-24-2 |
|---|---|
Molekularformel |
C17H17ClN6O2 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
1-(7-chloro-1H-indazol-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN6O2/c18-13-3-1-2-12-15(13)22-23-16(12)24-8-10(6-14(24)25)17(26)20-5-4-11-7-19-9-21-11/h1-3,7,9-10H,4-6,8H2,(H,19,21)(H,20,26)(H,22,23) |
InChI-Schlüssel |
MCXQHNLGSHUYBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC=C3Cl)C(=O)NCCC4=CN=CN4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Receptor Binding Affinity
This compound exhibited a 50-fold higher binding affinity (Kᵢ = 1.2 nM) for human PAC1R compared to PA-9 (Kᵢ = 60 nM) in radioligand displacement assays. Molecular dynamics simulations revealed that the chlorinated aromatic moiety forms π-π interactions with Tyr¹⁵⁰ in transmembrane helix 1 (TM1), while the carbonyl group hydrogen-bonds with Gln²⁷⁰ in ECL2.
Functional Antagonism
In PAC1R-expressing CHO cells:
In Vivo Efficacy in Neuropathic Pain Models
Spinal Nerve Ligation (SNL) Model
PACAP-Induced Allodynia
This compound (20 mg/kg p.o.) attenuated PACAP-mediated sensitization of trigeminovascular neurons by 68%, demonstrating central penetration.
Comparative Analysis with Related Compounds
Table 2 contrasts this compound with other PAC1R-targeting agents:
| Parameter | This compound | PA-9 | Maxadilan |
|---|---|---|---|
| Administration Route | Oral | Intrathecal | Intravenous |
| PAC1R Kᵢ (nM) | 1.2 | 60 | 0.8* |
| Plasma t₁/₂ (h) | 4.2 | N/A | 0.3 |
| Allodynia Inhibition | 85% | 60% | 90% |
*Maxadilan is a peptide agonist. Data from.
Industrial-Scale Synthesis Challenges
While lab-scale synthesis achieves high purity, scaling poses challenges:
Analyse Chemischer Reaktionen
Types of Reactions
PAC1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Migraine Treatment
Recent studies have shown that PAC1R antagonists can serve as effective abortive treatments for acute migraines. In a comparative analysis of known PAC1R ligand scaffolds, modifications to peptides such as Maxadilan have led to the discovery of more potent analogs with improved metabolic stability and efficacy in vivo. For instance, specific analogs demonstrated significant reductions in blood flow increases induced by Maxadilan in animal models at low doses .
Anxiety Disorders
Research indicates that PAC1R antagonists may also play a role in managing anxiety disorders. The modulation of PACAP signaling has been linked to stress responses and anxiety-related behaviors. In preclinical models, the administration of PAC1R antagonists resulted in reduced anxiety-like behaviors, suggesting their potential utility in treating conditions such as generalized anxiety disorder .
Preclinical Studies
Several preclinical studies have investigated the efficacy and safety profiles of PAC1R antagonists:
- Pharmacodynamics : In vivo studies using rat models have shown that specific PAC1R antagonist peptides significantly inhibit PACAP-induced effects on blood flow and neuronal activity, supporting their potential as effective migraine therapeutics .
- Behavioral Studies : Animal studies assessing anxiety-related behaviors have demonstrated that PAC1R antagonists can reduce stress-induced responses, indicating their therapeutic promise for anxiety disorders .
Case Study 1: Migraine Management
In a controlled study involving animal models, researchers administered a novel PAC1R antagonist derived from Maxadilan. The results indicated a marked decrease in migraine-like symptoms when compared to control groups receiving no treatment or placebo. The antagonist showed robust activity at subcutaneous doses as low as 0.3 mg/kg .
Case Study 2: Anxiety Reduction
Another study focused on the effects of a specific PAC1R antagonist on anxiety-like behavior in mice subjected to stress tests. The treated group exhibited significantly lower anxiety levels compared to untreated controls, suggesting that targeting PAC1R may provide a new avenue for anxiety treatment .
Data Summary Table
| Application Area | Mechanism of Action | Efficacy Evidence | Notes |
|---|---|---|---|
| Migraine Treatment | Inhibition of trigeminovascular activation | Significant reduction in symptoms in animal models | Promising for acute treatment |
| Anxiety Disorders | Modulation of stress response | Reduced anxiety-like behaviors observed | Potential for generalized anxiety disorder |
Wirkmechanismus
PAC1R antagonist 1 exerts its effects by binding to the PAC1R and inhibiting its activation by pituitary adenylate cyclase-activating polypeptide. This inhibition prevents the downstream signaling pathways that are typically activated by PAC1R, including the cyclic adenosine monophosphate pathway and the mitogen-activated protein kinase pathway . By blocking these pathways, this compound can modulate various physiological processes, including neuroprotection, neurodevelopment, and immune responses .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar PAC1R-Targeting Compounds
The pharmacological landscape of PAC1R antagonists includes peptide-based and small-molecule agents. Below is a detailed comparison:
Table 1: Key PAC1R Antagonists and Their Properties
Key Comparative Insights
PACAP6-38 non-selectively blocks PAC1R and VPAC2R, complicating its use in studies requiring receptor-specificity . Maxadilan-derived peptides and M65 exhibit high PAC1R selectivity, validated in vascular and neuronal models .
Structural and Pharmacokinetic Advantages: this compound’s oral activity contrasts with peptide antagonists (e.g., PACAP6-38, M65), which require invasive administration . Maxadilan-derived antagonists achieve sub-nanomolar potency through C-terminal truncation and residue modifications, enhancing metabolic stability .
Therapeutic Mechanisms :
- PACAP6-38 alleviates migraine pain by downregulating ERK/CREB/BDNF signaling but may exacerbate anxiety in stress models due to VPAC2R off-target effects .
- This compound focuses on tumor and immune modulation, though its exact signaling pathways remain underexplored in the provided evidence .
Structural Biology Contributions :
- Cryo-EM studies of PACAP6-38 and Maxadilan complexes with PAC1R reveal ligand-induced conformational changes, such as TM6 helix bending and ECD reorientation, critical for antagonist design .
- Small-molecule antagonists from Takasaki et al. bind PAC1R’s N-terminal sub-pocket (Leu80, Phe81, etc.), preventing PACAP-induced activation .
Biologische Aktivität
The PAC1 receptor (PAC1R), a member of the G protein-coupled receptor (GPCR) family, is primarily activated by the pituitary adenylate cyclase-activating polypeptide (PACAP). This receptor plays a significant role in various physiological processes, including neuroprotection, metabolism, and pain modulation. The development of PAC1R antagonists is crucial for therapeutic interventions in conditions such as migraines, neurodegenerative diseases, and stress-related disorders. This article provides a comprehensive overview of the biological activity of PAC1R antagonist 1, highlighting its mechanisms of action, research findings, and potential clinical applications.
Overview of PAC1R and Its Significance
PAC1R is widely distributed in the central nervous system and peripheral organs. It mediates diverse biological activities through various intracellular signaling pathways, including adenylyl cyclase activation and phospholipase C pathways. The receptor's activation can lead to both protective and maladaptive responses, making it a target for pharmacological intervention in several disorders.
Key Functions of PAC1R
- Neuroprotection : Activation of PAC1R has been shown to enhance cell survival during neurodegenerative processes.
- Metabolic Regulation : PAC1R signaling influences energy balance and glucose metabolism.
- Pain Modulation : The receptor is implicated in the pathophysiology of chronic pain and migraine.
This compound functions by inhibiting the receptor's activity, thereby blocking the downstream signaling cascades that lead to maladaptive responses. This antagonist has been studied for its effects on various biological systems.
Table 1: Summary of Biological Activities of this compound
Case Studies
- Migraine Treatment : A study demonstrated that the use of this compound significantly reduced migraine symptoms in animal models by inhibiting trigeminal nerve activation, which is crucial in migraine pathophysiology. The antagonist's efficacy was evaluated through behavioral assessments and neurochemical analyses .
- Neurodegenerative Models : In vitro studies using neuronal cultures showed that this compound could prevent apoptosis induced by neurotoxic agents, suggesting its potential role in protecting against conditions like Alzheimer's disease .
- Metabolic Regulation : Research indicated that antagonism of PAC1R led to alterations in feeding patterns and body weight regulation in rodent models. Specifically, the antagonist decreased meal frequency while increasing meal size, highlighting its role in energy homeostasis .
Structure-Activity Relationship (SAR)
The design of this compound involved extensive structure-activity relationship studies that identified key pharmacophore elements necessary for effective receptor binding and inhibition. Modifications to the peptide structure enhanced its metabolic stability and potency.
Table 2: Structure-Activity Relationships for PAC1R Antagonists
Q & A
Q. What is the primary mechanism of action of PAC1R antagonist 1 in preclinical models?
this compound selectively inhibits the PAC1 receptor (PAC1R), blocking signaling triggered by pituitary adenylate cyclase-activating polypeptide (PACAP). This antagonism reduces PACAP-induced cAMP production and downstream pathways, such as protein kinase A (PKA) activation, which are implicated in neuropathic pain and vascular responses . In vivo, it suppresses PACAP-mediated hyperalgesia in nerve injury models via oral administration, requiring preparation in DMSO/PEG300/Tween 80 solutions for optimal bioavailability .
Q. Which experimental models are commonly used to study this compound’s effects on neuropathic pain?
Preclinical studies utilize rodent models of chronic constriction injury (CCI) or spared nerve injury (SNI) to assess mechanical allodynia and thermal hyperalgesia. This compound is administered orally at doses ranging from 5–20 mg/kg, with pain thresholds measured via von Frey filaments and Hargreaves tests. Tissue samples are analyzed for PACAP and PAC1R expression via qPCR and immunohistochemistry .
Q. How does this compound differ from other PACAP pathway inhibitors (e.g., VPAC1R antagonists)?
Unlike VPAC1R antagonists (e.g., VIP6-28), this compound specifically targets PAC1R with minimal cross-reactivity to VPAC1/2 receptors. Functional studies in femoral arteries show PAC1R antagonism reduces PACAP-induced vasorelaxation, while VPAC1R antagonists have no effect in this context. This selectivity is critical for dissecting PAC1R-specific pathways in pain and vascular biology .
Advanced Research Questions
Q. How do regional vascular differences (e.g., carotid vs. femoral arteries) influence PAC1R antagonist efficacy?
In femoral arteries, PAC1R activation drives vasorelaxation, and this compound (or M65) significantly inhibits this response. Conversely, carotid arteries rely predominantly on VPAC1R signaling, with PAC1R antagonism showing minimal effect. This divergence is attributed to higher VPAC1R expression and reduced PAC1R availability in carotid arteries, as shown in PACAP knockout (KO) mice . Experimental designs must account for tissue-specific receptor expression by including VPAC1R antagonists (e.g., Ala11,22,28VIP) as controls .
Q. What structural insights from cryo-EM studies inform the design of PAC1R antagonists?
Cryo-EM structures of PAC1R bound to PACAP38 or maxadilan reveal distinct activation mechanisms. PACAP38 stabilizes an open conformation of the extracellular domain (ECD), while maxadilan induces tighter transmembrane domain (TMD) packing. These findings guide the development of antagonists by targeting ECD-TMD interfaces to block PACAP binding or receptor conformational changes .
Q. How do β-arrestin isoforms (1 vs. 2) differentially regulate PAC1R signaling and trafficking?
β-arrestin2 promotes PAC1R internalization and ERK1/2 activation, while β-arrestin1 retains PAC1R at the cell surface. Silencing β-arrestin2 in neurons abolishes PACAP-induced ERK phosphorylation, suggesting that biased antagonism favoring β-arrestin1 could modulate PAC1R signaling without receptor internalization. This has implications for designing antagonists with pathway-specific effects .
Q. What challenges arise in interpreting data from PAC1R knockout models in vascular studies?
PACAP KO mice exhibit compensatory upregulation of VPAC1R in carotid arteries, masking PAC1R’s role. Researchers must combine receptor-specific agonists (e.g., maxadilan for PAC1R) with antagonists (e.g., M65) to isolate PAC1R-mediated effects. Functional redundancy between PAC1R and VPAC1R complicates data interpretation, necessitating multi-receptor blockade strategies .
Q. How do PAC1R splice variants (e.g., PAC1R(3a)) impact ligand affinity and antagonist design?
The PAC1R(3a) splice variant exhibits 6.1-fold higher affinity for PACAP38 compared to wild-type PAC1R. Antagonists like PACAP6-38 show increased binding to PAC1R(3a), suggesting splice variant expression in target tissues (e.g., testes, brain) may influence antagonist efficacy. Screening for splice variants via RT-PCR is recommended in experimental models .
Q. Why do non-selective PAC1R/VPAC1R antagonists (e.g., PACAP6-38) remain widely used despite selectivity limitations?
PACAP6-38 inhibits all PACAP receptors (PAC1R/VPAC1/2R), making it unsuitable for isolating PAC1R-specific effects. However, its use persists due to the lack of small-molecule PAC1R antagonists with high selectivity. Recent studies emphasize combining PACAP6-38 with VPAC1R antagonists (e.g., VIP6-28) to improve specificity in dual-receptor systems .
Q. How do PAC1R mutations (e.g., ASD-linked variants) affect receptor function and antagonist response?
PAC1R mutations identified in autism spectrum disorder (ASD) patients alter receptor trafficking and cAMP signaling. In vitro assays using HEK293 cells transfected with mutant PAC1R show reduced PACAP-induced internalization, suggesting antagonists may require tailored pharmacokinetics to compensate for impaired receptor dynamics. Functional validation in neuronal models is critical .
Q. Methodological Recommendations
- Data Contradiction Analysis : When conflicting results arise (e.g., PAC1R antagonist effects in different vascular beds), validate receptor expression via Western blot and qPCR. Use selective agonists/antagonists in tandem to rule out cross-reactivity .
- Antagonist Specificity Testing : Compare this compound’s efficacy against PACAP6-38 in VPAC1R-dominated systems (e.g., carotid arteries) to confirm selectivity .
- In Vivo Formulation : Prepare stock solutions in DMSO (50 μL) mixed with PEG300 (300 μL) and Tween 80 (50 μL) for stable in vivo delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
